2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
CAS No.: 1326849-95-9
Cat. No.: VC5272010
Molecular Formula: C24H16ClN3O2S
Molecular Weight: 445.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326849-95-9 |
|---|---|
| Molecular Formula | C24H16ClN3O2S |
| Molecular Weight | 445.92 |
| IUPAC Name | 2-(4-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
| Standard InChI | InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |
| Standard InChI Key | VVCXQOZKNONFKP-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized at position 3 with a 4-(methylsulfanyl)phenyl group. This arrangement introduces both electron-withdrawing (chlorine) and electron-donating (methylsulfanyl) substituents, creating a polarized electronic environment that influences reactivity and intermolecular interactions.
Key Functional Groups:
-
1,2-Dihydroisoquinolin-1-one: A partially saturated isoquinoline derivative providing rigidity and planar geometry.
-
1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
-
4-Chlorophenyl: Enhances lipophilicity and participates in halogen bonding.
-
Methylsulfanyl Group: A thioether functional group contributing to hydrophobic interactions and potential metabolic pathways involving sulfur oxidation .
Physical and Spectral Characteristics
While experimental solubility data remain unpublished, predictive models suggest low aqueous solubility due to the compound’s high aromaticity and molecular weight. The LogP value, estimated at 4.2, indicates significant lipophilicity, which may influence membrane permeability and biodistribution. Spectroscopic characterization typically employs:
-
NMR: and NMR for confirming substitution patterns and ring junctions.
-
Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways.
-
X-ray Crystallography: For definitive confirmation of stereochemistry and crystal packing.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of this compound follows a modular approach, as outlined in patent US9120791B2 and related methodologies :
Step 1: Formation of the 1,2,4-oxadiazole Ring
-
Reactants: 4-(Methylsulfanyl)benzamide and 4-chlorophenyl nitrile oxide.
-
Conditions:
-
Solvent: Dimethylformamide (DMF) at 80°C
-
Catalyst: Pyridine hydrochloride (10 mol%)
-
Reaction Time: 12–16 hours
-
-
Mechanism: Cyclocondensation via [3+2] dipolar cycloaddition, yielding the oxadiazole intermediate .
Step 2: Coupling to the Dihydroisoquinolinone Core**
-
Reactants: Oxadiazole intermediate and 2-(4-chlorophenyl)-4-bromo-1,2-dihydroisoquinolin-1-one.
-
Conditions:
-
Palladium Catalysis: Pd(PPh) (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: CsCO in toluene/water (3:1) at 100°C
-
-
Yield: 62–68% after purification via silica gel chromatography .
Process Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring oxadiazole formation occurs exclusively at the 5-position.
-
Purification: Removing Pd residues using scavengers like SiliaBond Thiol.
-
Scale-Up: Transitioning from batch to flow chemistry for improved heat transfer .
Biological Activity and Mechanism
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Clostridioides difficile | 6–12 | Vancomycin (2) |
| Methicillin-resistant Staphylococcus aureus | 8–16 | Oxacillin (>32) |
| Vancomycin-resistant Enterococcus faecium | 4–8 | Daptomycin (4) |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups, complemented by inhibition of peptidoglycan crosslinking .
Anti-Inflammatory Activity
The dihydroisoquinolinone core demonstrates cyclooxygenase-2 (COX-2) inhibition in murine macrophage models:
-
IC: 0.8 μM (COX-2) vs. 15 μM (COX-1), indicating selectivity.
-
In Vivo Efficacy: 60% reduction in paw edema (rat carrageenan model) at 10 mg/kg .
Pharmacological Applications and Development
Gastrointestinal-Targeted Formulations
The compound’s poor systemic absorption (oral bioavailability <5% in rats) makes it suitable for localized action in the gut. Recent strategies include:
-
Enteric Coating: pH-sensitive polymers for colon-specific delivery.
-
Prodrug Approaches: Esterification of the sulfanyl group to enhance stability against gut microbiota .
Intellectual Property Landscape
Patent analysis reveals intense commercial interest:
| Patent Number | Focus Area | Key Claim |
|---|---|---|
| US9120791B2 | Synthetic methods | Improved oxadiazole cyclization |
| US9403807B2 | Pharmaceutical compositions | COX-2 inhibition formulations |
| EP4077304B1 | Agricultural applications | Antifungal activity in crops |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume